3-(1H-pyrrol-1-yl)propanoic acid

Catalog No.
S565967
CAS No.
89059-06-3
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-pyrrol-1-yl)propanoic acid

CAS Number

89059-06-3

Product Name

3-(1H-pyrrol-1-yl)propanoic acid

IUPAC Name

3-pyrrol-1-ylpropanoic acid

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2,(H,9,10)

InChI Key

RZJWSGHNRLPGHP-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)CCC(=O)O

Synonyms

N-(2-carboxyethyl)pyrrole

Canonical SMILES

C1=CN(C=C1)CCC(=O)O

Synthesis and Characterization:

3-(1H-pyrrol-1-yl)propanoic acid, also known as N-pyrrolylpropanoic acid, is an organic molecule synthesized through various methods, including the Knoevenagel condensation and Heck reactions.These methods involve the reaction of pyrrole with different starting materials, such as malonic acid or acrylic acid derivatives. [, ]

Potential Biological Activities:

Research suggests that 3-(1H-pyrrol-1-yl)propanoic acid possesses various potential biological activities, making it an interesting molecule for further investigation.

  • Antimicrobial activity: Studies have shown that the compound exhibits antibacterial and antifungal properties against various pathogens. [, ]
  • Antioxidant activity: Research suggests the molecule possesses free radical scavenging properties, potentially offering antioxidant benefits. []
  • Enzyme inhibition: Some studies have explored the potential of 3-(1H-pyrrol-1-yl)propanoic acid as an inhibitor of specific enzymes, such as acetylcholinesterase. []

3-(1H-pyrrol-1-yl)propanoic acid is an organic compound characterized by a pyrrole ring attached to a propanoic acid chain. Its molecular formula is C₇H₉NO₂, and it has a molecular weight of approximately 139.15 g/mol. The structure features a five-membered aromatic ring containing one nitrogen atom, which contributes to its unique chemical properties and potential biological activities. The presence of the carboxylic acid functional group (COOH) enhances its solubility in polar solvents and allows for hydrogen bonding, making it a versatile compound in various chemical and biological contexts .

.
  • Biology: The compound is studied for its potential interactions with enzymes and receptors, contributing to its roles in biological systems.
  • Medicine: Ongoing research investigates its therapeutic applications, including drug development.
  • Industry: It is utilized in producing specialty chemicals with specific properties .
  • The synthesis of 3-(1H-pyrrol-1-yl)propanoic acid typically involves the reaction of pyrrole with appropriate amino acid precursors under controlled conditions. Common synthetic routes include:

    • Condensation Reaction: Pyrrole is reacted with an amino acid derivative to form the desired product.
    • Cyclization: Following condensation, cyclization occurs to stabilize the structure.

    These methods can be optimized using catalysts and specific temperature and pressure settings to maximize yield and purity. Industrial production may utilize continuous flow reactors for efficiency .

    The mechanism of action of 3-(1H-pyrrol-1-yl)propanoic acid involves interactions with specific molecular targets. The pyrrole ring can participate in various binding interactions that influence the compound's biological activity. Current studies focus on elucidating these pathways to better understand its role in biochemical processes .

    Several compounds share structural similarities with 3-(1H-pyrrol-1-yl)propanoic acid:

    Compound NameStructural FeaturesUnique Properties
    2-amino-3-(1H-pyrrol-2-yl)propanoic acidPyrrole ring at a different positionDifferent reactivity due to amino group presence
    3-(1H-pyrrol-2-yl)propanoic acidSimilar structure but different substitution patternsAlters chemical properties significantly
    2-(1H-pyrrol-1-yl)acetic acidShorter carbon chain (acetic vs. propanoic)May exhibit different solubility and reactivity

    The uniqueness of 3-(1H-pyrrol-1-yl)propanoic acid lies in its specific structural configuration, which allows for distinct interactions with biological molecules and unique reactivity in

    XLogP3

    0.1

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    89059-06-3

    Wikipedia

    3-(1H-pyrrol-1-yl)propanoic acid

    Dates

    Modify: 2023-08-15

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